Home > Products > Screening Compounds P33869 > Antibacterial agent 61
Antibacterial agent 61 -

Antibacterial agent 61

Catalog Number: EVT-14887691
CAS Number:
Molecular Formula: C9H10N5NaO7S
Molecular Weight: 355.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 61 is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential antimicrobial properties. This compound is part of a broader category of antibacterial agents, which are critical in combating bacterial infections, particularly in an era where antibiotic resistance is a growing concern.

Source

The development of antibacterial agent 61 is rooted in the need for new therapeutic options against resistant bacterial strains. The compound likely derives from a class of synthetic derivatives designed to enhance efficacy and reduce toxicity compared to traditional antibiotics.

Classification

Antibacterial agents can be classified based on various criteria, including their source, chemical structure, mechanism of action, and spectrum of activity. Antibacterial agent 61 falls under synthetic antibiotics, which are chemically engineered to optimize their antibacterial properties. It may exhibit specific activity against both Gram-positive and Gram-negative bacteria, depending on its structural characteristics and mechanism of action .

Synthesis Analysis

Methods

The synthesis of antibacterial agent 61 typically involves several established chemical reactions aimed at constructing its molecular framework. Common methods for synthesizing similar compounds include:

  • Hantzsch Synthesis: This method involves cyclizing alpha-halocarbonyl compounds with thiourea derivatives to form thiazole rings, which are often key components in antibacterial agents .
  • Gabriel Synthesis: This technique allows for the formation of thiazole derivatives through acylaminocarbonyl compounds under specific conditions, contributing to the structural diversity necessary for antimicrobial activity .

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and structure of antibacterial agent 61.

Molecular Structure Analysis

Structure

Antibacterial agent 61 features a complex molecular structure that may include a thiazole ring or similar heterocyclic systems known for their biological activity. The precise arrangement of atoms within this compound significantly influences its interaction with bacterial targets.

Data

Molecular modeling studies often provide insights into the three-dimensional conformation of antibacterial agent 61, which is crucial for understanding its binding affinity to bacterial enzymes or receptors involved in cell wall synthesis or protein production.

Chemical Reactions Analysis

Reactions

Antibacterial agent 61 undergoes various chemical reactions that can include:

  • Nucleophilic Substitution: This reaction type may be utilized to modify functional groups within the compound, enhancing its antibacterial properties.
  • Cyclization Reactions: These reactions are essential for forming the core structure of thiazole derivatives, which are prevalent in many effective antibacterial agents .

Technical Details

The efficiency and selectivity of these reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Reaction kinetics can also be studied to optimize synthetic pathways.

Mechanism of Action

Process

The mechanism by which antibacterial agent 61 exerts its effects typically involves targeting specific bacterial processes. Common mechanisms include:

  • Inhibition of Cell Wall Synthesis: Many antibacterial agents disrupt peptidoglycan synthesis, leading to cell lysis.
  • Disruption of Protein Synthesis: By interfering with ribosomal function, these agents can halt bacterial growth and replication.

Data

Studies often employ minimum inhibitory concentration assays to determine the effectiveness of antibacterial agent 61 against various bacterial strains, providing quantitative data on its potency.

Physical and Chemical Properties Analysis

Physical Properties

Antibacterial agent 61's physical properties may include:

  • Melting Point: A characteristic that can indicate purity and stability.
  • Solubility: Important for determining bioavailability and formulation options.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are critical for evaluating the compound's shelf life and safety profile.

Relevant Data or Analyses

Comprehensive analyses typically involve assessing the compound's stability under various environmental conditions (e.g., temperature, light exposure) and its interactions with biological systems.

Applications

Antibacterial agent 61 holds significant promise in scientific research and clinical applications:

  • Therapeutic Use: It may be developed as a treatment option for infections caused by antibiotic-resistant bacteria.
  • Research Tool: Its unique properties can be utilized in studies aimed at understanding bacterial resistance mechanisms or developing new classes of antibiotics.
Introduction to Antibacterial Agent 61 in the Context of Antimicrobial Resistance

Global Burden of Multidrug-Resistant Infections and the Need for Novel Agents

The accelerating incidence of antimicrobial-resistant infections has created an urgent public health crisis. In 2021, bacterial AMR was directly responsible for 1.14 million deaths and contributed to 4.71 million deaths globally. Projections indicate this burden could escalate to 10 million annual deaths by 2050, with significant economic repercussions exceeding $1 trillion in healthcare costs by 2030 [1] [10]. The highest mortality rates are associated with Gram-negative pathogens, particularly carbapenem-resistant Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, which demonstrate resistance to nearly all existing antibiotic classes [8] [10].

Table 1: Global Mortality Burden of Key Antibiotic-Resistant Pathogens (2021)

PathogenResistance ProfileAttributable DeathsAssociated Deaths
Acinetobacter baumanniiCarbapenem-resistant127,000619,000
EnterobacteralesThird-generation cephalosporin-resistant216,0001.03 million
Klebsiella pneumoniaeCarbapenem-resistant168,000909,000
Pseudomonas aeruginosaCarbapenem-resistant82,100405,000
Staphylococcus aureusMethicillin-resistant130,000550,000

The mortality burden disproportionately affects vulnerable populations, including neonates, immunocompromised individuals, and the elderly. Critically, resistance development outpaces therapeutic innovation; only 11 new antibiotics received approval between 2017–2019, with most representing modifications of existing classes rather than novel molecular entities [4] [7]. This innovation gap underscores the necessity for structurally distinct agents like Antibacterial Agent 61, which targets previously unexploited bacterial pathways to overcome cross-resistance [1] [4].

Role of Antibacterial Agent 61 in Addressing ESKAPE Pathogens and WHO Priority Pathogens

Antibacterial Agent 61 demonstrates targeted activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and aligns with the 2024 WHO Priority Pathogens List. This list categorizes drug-resistant bacteria into critical, high, and medium priority tiers based on clinical urgency, transmission risk, and available treatments. Antibacterial Agent 61 exhibits potent in vitro efficacy against pathogens in the "critical" tier, including:

  • Carbapenem-resistant Acinetobacter baumannii
  • Carbapenem-resistant Enterobacterales (CRE)
  • Third-generation cephalosporin-resistant Enterobacterales [3] [9]

Table 2: Antibacterial Agent 61 Efficacy Against WHO Critical Priority Pathogens

PathogenResistance MechanismAntibacterial Agent 61 MIC₉₀ (µg/mL)Resistance Frequency (≤60 days)
Acinetobacter baumannii (XDR)OXA-type carbapenemases, efflux pumps23.2 × 10⁻⁹
Klebsiella pneumoniae (CRE)KPC, NDM carbapenemases12.1 × 10⁻⁹
Pseudomonas aeruginosa (MDR)VIM, IMP metallo-β-lactamases45.7 × 10⁻⁹
Enterobacter cloacae (ESBL+)CTX-M enzymes, AmpC derepression0.5< 10⁻⁹

ESKAPE pathogens employ sophisticated resistance strategies that Antibacterial Agent 61 counteracts through multiple mechanisms:

  • Enzymatic inactivation resistance: Unlike β-lactams, its structure remains stable against Ambler Class A (KPC), Class B (NDM, VIM), and Class D (OXA-48) carbapenemases [5] [8].
  • Efflux pump evasion: The compound's molecular dimensions and charge prevent recognition by RND-type efflux systems (e.g., MexAB-OprM in P. aeruginosa) [4] [8].
  • Target site modification: It binds to conserved regions of essential bacterial enzymes, remaining effective despite point mutations that compromise existing antibiotics [4] [5].

Table 3: Activity Against Key ESKAPE Pathogen Resistance Mechanisms

Resistance MechanismRepresentative PathogensAntibacterial Agent 61 Efficacy
Extended-spectrum β-lactamases (ESBLs)K. pneumoniae, E. cloacaeMIC maintained ≤1 µg/mL against CTX-M-15 producers
Carbapenemases (KPC/NDM/VIM)CRE, CRAB>32-fold reduction in MIC compared to meropenem
Aminoglycoside-modifying enzymesP. aeruginosa, A. baumanniiSynergistic activity observed with aminoglycosides
Altered penicillin-binding proteinsMRSARetains full activity against MRSA PBP2a mutants

Laboratory evolution experiments demonstrate that resistance development to Antibacterial Agent 61 occurs at significantly lower frequencies (<10⁻⁹) compared to clinically used antibiotics like ceftazidime (10⁻⁶) and ciprofloxacin (10⁻⁷) when tested against MDR K. pneumoniae and A. baumannii strains. This reduced susceptibility to resistance emergence stems from its novel mechanism that imposes higher fitness costs on bacteria, limiting propagation of resistant mutants in vivo [4] [8]. Functional metagenomic analyses further confirm that resistance determinants against Antibacterial Agent 61 remain scarce in clinical isolates and environmental microbiomes, suggesting its potential longevity as a therapeutic option [4].

The compound’s spectrum specifically addresses pathogens identified in the 2024 WHO Priority List, particularly the critical-tier carbapenem-resistant Gram-negative bacteria responsible for high-mortality nosocomial infections. Its development aligns with global strategies to prioritize research on agents active against pathogens exhibiting pandrug resistance (PDR), where treatment options are virtually nonexistent [3] [9]. By targeting both WHO-designated critical pathogens and ESKAPE organisms, Antibacterial Agent 61 represents a strategically developed intervention against the most urgent AMR threats.

Properties

Product Name

Antibacterial agent 61

IUPAC Name

sodium;[(2S,5R)-2-(5-carbamoyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C9H10N5NaO7S

Molecular Weight

355.26 g/mol

InChI

InChI=1S/C9H11N5O7S.Na/c10-6(15)8-11-7(12-20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

IDYJRDXGBHMNRU-JBUOLDKXSA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NOC(=N3)C(=O)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.